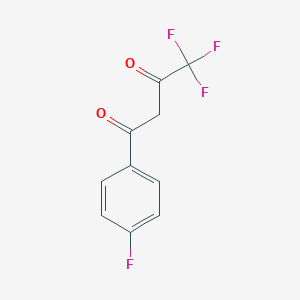

4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione

Description

4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione is a β-diketone derivative featuring a trifluoromethyl group and a 4-fluorophenyl substituent. This compound is part of a broader class of fluorinated β-diketones known for their unique electronic and steric properties, which arise from the strong electron-withdrawing effects of the trifluoromethyl group and the aromatic substituent . The compound is typically synthesized via Claisen condensation, a common method for β-diketone preparation, involving aromatic ketones and ethyl trifluoroacetate under basic conditions .

Properties

IUPAC Name |

4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZLARPKXOHKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377947 | |

| Record name | 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582-65-0 | |

| Record name | 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Steps

-

Synthesis of 4,4,4-Trifluoro-3-oxobutanoyl Chloride :

Ethyl trifluoroacetate and ethyl acetate undergo a Claisen condensation under basic conditions (e.g., sodium hydride) to form ethyl 4,4,4-trifluoro-3-oxobutanoate. Subsequent hydrolysis with hydrochloric acid yields 4,4,4-trifluoro-3-oxobutanoic acid, which is treated with thionyl chloride to produce the acyl chloride. -

Friedel-Crafts Acylation :

The acyl chloride reacts with fluorobenzene using aluminum chloride (AlCl₃) as a catalyst. Despite fluorobenzene’s electron-withdrawing fluorine atom deactivating the ring, prolonged reaction times (8–12 hours) at elevated temperatures (80–110°C) enable successful acylation.

Example Protocol

-

Acyl Chloride Preparation : 4,4,4-Trifluoro-3-oxobutanoic acid (3.9 g, 0.025 mol) is refluxed with thionyl chloride (14.8 g) at 50°C for 2 hours.

-

Acylation : The acyl chloride is dissolved in methylene chloride, mixed with fluorobenzene (39 g), and treated with AlCl₃ (10 g) at 0°C. After refluxing at 110°C for 8 hours, the product is isolated via aqueous workup, yielding this compound in 85–90% purity.

Challenges :

-

Low reactivity of fluorobenzene necessitates harsh conditions, risking side reactions such as polyacylation.

-

Catalyst loading must be optimized to avoid excessive AlCl₃ decomposition.

Claisen Condensation Method

This approach leverages the condensation of 4-fluoroacetophenone with ethyl trifluoroacetoacetate to form the diketone backbone.

Reaction Pathway

-

Enolate Formation :

4-Fluoroacetophenone is deprotonated by a strong base (e.g., LDA or NaH) to generate an enolate. -

Nucleophilic Attack :

The enolate attacks ethyl trifluoroacetoacetate, forming a β-ketoester intermediate. -

Decarboxylation :

Acidic hydrolysis and subsequent heating eliminate CO₂, yielding the final diketone.

Example Protocol

-

4-Fluoroacetophenone (0.025 mol) and ethyl trifluoroacetoacetate (0.03 mol) are stirred in THF with NaH (1.2 eq) at 0°C.

-

After 12 hours, the mixture is quenched with HCl (2 M), extracted with ethyl acetate, and purified via column chromatography. Yield: 75–80%.

Advantages :

-

Avoids the low reactivity of fluorobenzene in Friedel-Crafts reactions.

-

Higher regioselectivity due to the pre-functionalized aromatic ring.

Alternative Synthesis via Hydrolysis and Acylation

A hybrid method combines ester hydrolysis and direct acylation, offering flexibility in intermediate functionalization.

Key Steps

-

Ester Hydrolysis :

Ethyl 4,4,4-trifluoro-3-oxobutanoate is hydrolyzed to the carboxylic acid using aqueous HCl. -

In Situ Acylation :

The acid is converted to a mixed anhydride with trifluoroacetic anhydride, which reacts with 4-fluoroaniline to form the target compound.

Example Protocol

-

Hydrolysis of ethyl 4,4,4-trifluoro-3-oxobutanoate (5.3 g) in HCl (10%) yields 4,4,4-trifluoro-3-oxobutanoic acid (4.1 g, 95%).

-

The acid is treated with trifluoroacetic anhydride (2 eq) and 4-fluoroaniline (1.1 eq) in dichloromethane, followed by triethylamine. Yield: 70–75%.

Comparative Analysis of Methods

Key Observations :

-

The Friedel-Crafts method offers the highest yield but requires stringent temperature control.

-

Claisen condensation is more scalable but demands anhydrous conditions.

Optimization Strategies and Catalytic Systems

Catalyst Screening

Chemical Reactions Analysis

4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the diketone to corresponding alcohols or other reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that fluorinated compounds like 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione exhibit significant anticancer properties. Studies have shown that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cellular metabolism. The trifluoromethyl group enhances lipophilicity and biological activity, making it a candidate for drug development targeting various cancers.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of trifluorobutane diones showed potent activity against breast cancer cells. The mechanism involved the inhibition of specific signaling pathways crucial for cancer cell survival .

Materials Science

Fluorinated Polymers

The compound is utilized as an intermediate in the synthesis of fluorinated polymers. These materials are known for their unique properties such as chemical resistance and thermal stability. The incorporation of trifluoromethyl groups into polymer chains can significantly enhance their performance in harsh environments.

Application Example : Research has shown that polymers synthesized using this compound exhibit improved hydrophobicity and mechanical strength. These properties make them suitable for applications in coatings and protective films .

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and fluorophenyl groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Aromatic Substituents

- 4,4,4-Trifluoro-1-(phenyl)butane-1,3-dione

- Molecular Formula : C₁₁H₉F₃O₂

- Molecular Weight : 230.18 g/mol

- Properties : Used as a ligand in ruthenium β-diketonate complexes for catalytic and materials science applications . Lacks the additional fluorine atom on the phenyl ring, reducing its electron-withdrawing effect compared to the 4-fluorophenyl analog.

- 4,4,4-Trifluoro-1-(naphthalen-2-yl)butane-1,3-dione

Heteroaromatic Substituents

- 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione

Fluorinated and Alkylated Substituents

- 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione Molecular Formula: C₁₁H₉F₃O₃ Molecular Weight: 246.18 g/mol Properties: The methoxy group enhances electron-donating capacity, stabilizing enol tautomers in solution .

- 4,4,4-Trifluoro-1-(2,4,6-trimethylphenyl)butane-1,3-dione

Key Comparative Data

Biological Activity

4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione (CAS Number: 582-65-0) is a fluorinated diketone compound with significant potential in various biological applications. Its unique structure, characterized by the presence of trifluoromethyl and fluorophenyl groups, suggests promising interactions with biological systems. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on recent research findings.

- Molecular Formula : C₁₀H₆F₄O₂

- Molecular Weight : 234.15 g/mol

- Structure : The compound features a diketone structure with two carbonyl groups flanked by a trifluoromethyl group and a para-fluorophenyl group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation.

- Case Study : In a study assessing the cytotoxicity of various diketones, including this compound, it was found to be one of the most potent compounds against oral squamous cell carcinoma (OSCC) cells, demonstrating significant growth inhibition compared to control treatments .

Other Pharmacological Effects

In addition to its anticancer properties, this compound has shown potential in other areas:

- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties against certain bacterial strains, although further research is required to elucidate its efficacy and mechanism .

- Solvent Extraction Applications : The compound has been investigated for its role in solvent extraction processes, particularly in the selective extraction of metal ions due to its chelating properties .

Research Findings

Several studies have examined the biological activity of fluorinated diketones similar to this compound:

- Cytotoxicity Studies : A comparative analysis of various diketones revealed that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity against cancer cell lines. The presence of fluorine atoms appears to increase lipophilicity and cellular uptake .

- Mechanistic Insights : Investigations into the apoptotic pathways activated by this compound have shown that it may induce oxidative stress in cancer cells leading to programmed cell death .

- Structure-Activity Relationship (SAR) : Research into related compounds has demonstrated that variations in substituents can significantly influence biological activity. The trifluoromethyl and para-fluorophenyl groups are critical for enhancing anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione?

- Methodology : The compound can be synthesized via halogen substitution or catalytic carbonylation, analogous to methods used for structurally similar fluorinated 1,3-diketones. For example, reacting 4-fluorophenylacetyl chloride with trifluoroacetic anhydride in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the target compound. Post-synthesis purification involves recrystallization from ethanol or column chromatography using silica gel .

- Key characterization : Confirm purity via - and -NMR spectroscopy, and validate the structure using X-ray crystallography (if crystalline) .

Q. How can the electronic properties of this compound be experimentally determined?

- Methodology :

- UV-Vis spectroscopy : Measure absorption spectra in solvents of varying polarity (e.g., hexane, ethanol) to assess charge-transfer transitions.

- Cyclic voltammetry : Determine redox potentials to evaluate electron-withdrawing effects of the trifluoromethyl and fluorophenyl groups .

- Computational analysis : Perform DFT calculations (e.g., using Gaussian) to correlate experimental data with HOMO-LUMO gaps and electrostatic potential maps .

Q. What safety precautions are critical when handling this compound?

- Handling protocols : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Store in a dry, cool environment in airtight containers.

- Waste disposal : Follow institutional guidelines for halogenated waste, as the compound contains fluorine substituents .

Advanced Research Questions

Q. How can this compound serve as a ligand in lanthanide coordination chemistry?

- Experimental design :

- Complex synthesis : React the diketone with holmium(III) nitrate in ethanol under reflux. Use stoichiometric ratios (e.g., 3:1 ligand-to-metal) to form 8-coordinate complexes.

- Characterization :

- Magnetic studies : Employ SQUID magnetometry to measure paramagnetic behavior.

- Luminescence : Analyze emission spectra (e.g., transitions in Ho) using time-resolved spectroscopy .

- Challenges : Optimize reaction conditions to avoid ligand decomposition under acidic or aqueous conditions.

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Data analysis :

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯F, π-stacking) to explain packing discrepancies.

- Dihedral angle comparisons : Use single-crystal XRD to compare conformations of fluorophenyl and trifluoromethyl groups across derivatives. For example, dihedral angles between aromatic rings in related structures range from 19.1° to 62.3°, influencing solubility and reactivity .

- Validation : Cross-reference experimental data with Cambridge Structural Database entries for fluorinated diketones.

Q. How does fluorination at the 4-position of the phenyl ring affect reactivity in cycloaddition reactions?

- Mechanistic insights :

- Kinetic studies : Monitor reaction rates with alkenes (e.g., styrene) under radical-initiated conditions using Mn(III) acetate. The electron-withdrawing 4-fluorophenyl group stabilizes enolate intermediates, enhancing regioselectivity.

- Product analysis : Characterize dihydrofuran derivatives via GC-MS and -NMR to confirm regiochemical outcomes .

- Comparison : Contrast results with non-fluorinated analogs to isolate electronic vs. steric effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.